N-Ethyl-dope N-Ethyl-dope
Brand Name: Vulcanchem
CAS No.: 121521-33-3
VCID: VC20879354
InChI: InChI=1S/C43H82NO8P/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42(45)49-39-41(40-51-53(47,48)50-38-37-44-6-3)52-43(46)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h19-22,41,44H,4-18,23-40H2,1-3H3,(H,47,48)/b21-19+,22-20+
SMILES: CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC)OC(=O)CCCCCCCC=CCCCCCCCC
Molecular Formula: C43H82NO8P
Molecular Weight: 772.1 g/mol

N-Ethyl-dope

CAS No.: 121521-33-3

Cat. No.: VC20879354

Molecular Formula: C43H82NO8P

Molecular Weight: 772.1 g/mol

* For research use only. Not for human or veterinary use.

N-Ethyl-dope - 121521-33-3

Specification

CAS No. 121521-33-3
Molecular Formula C43H82NO8P
Molecular Weight 772.1 g/mol
IUPAC Name [3-[2-(ethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate
Standard InChI InChI=1S/C43H82NO8P/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42(45)49-39-41(40-51-53(47,48)50-38-37-44-6-3)52-43(46)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h19-22,41,44H,4-18,23-40H2,1-3H3,(H,47,48)/b21-19+,22-20+
Standard InChI Key DZYSBRAFLSOLER-FLFKKZLDSA-N
Isomeric SMILES CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC)OC(=O)CCCCCCC/C=C/CCCCCCCC
SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC)OC(=O)CCCCCCCC=CCCCCCCCC
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC)OC(=O)CCCCCCCC=CCCCCCCCC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator